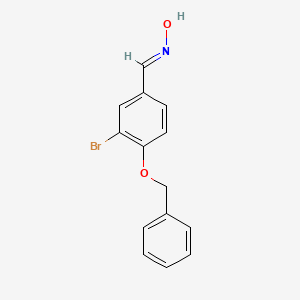

4-(苄氧基)-3-溴苯甲醛肟

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

- Selective ortho-bromination of benzaldoximes using palladium-catalyzed C-H activation is a key method for synthesizing substituted 2-bromobenzaldehydes. This method involves a three-step sequence with O-Methyloxime serving as a directing group (Dubost et al., 2011).

Molecular Structure Analysis

- The title compound, C14H11BrN2O2, synthesized from 4-hydroxybenzaldehyde and 3-bromobenzohydrazide, features a dihedral angle between its two benzene rings, contributing to its molecular structure (Yang et al., 2008).

Chemical Reactions and Properties

- 4-Bromo-2-(bromomethyl)-1-((4-chlorobenzyl)oxy)benzene was synthesized from 1-chloro-4-(chloromethyl)benzene and 5-bromo-2-hydroxybenzaldehyde, demonstrating the versatility in creating various derivatives (Bi, 2014).

Physical Properties Analysis

- The synthesis of 4-benzyloxy-2-methoxybenzaldehyde from 3-methoxyphenol via O-alkylation reaction highlights the compound's physical properties and the influence of reaction conditions on yield (Yong-zhong, 2011).

Chemical Properties Analysis

- The compound's chemical properties can be deduced from its reactivity in various chemical reactions. For instance, the coupling reactions of bromobenzaldehydes with 3,4-di(tert-butyldimethylsilyloxy)-1-alkene to synthesize (3,4-dihydroxyalkenyl)benzaldehydes highlight its chemical versatility (Nokami et al., 1998).

科学研究应用

选择性溴化和合成

一项关键应用涉及苯甲醛肟的选择性邻位溴化,从而合成取代的 2-溴苯甲醛。此过程利用钯催化的 C-H 活化,其中 O-甲基肟充当导向基团。此类方法对于高效合成药物和农用化学品中的复杂有机分子和中间体至关重要 (Dubost 等,2011)。

氧化过程

另一个重要的应用是在选择性氧化甲苯为苯甲醛中观察到,该过程由铈(III)、过氧化氢和溴离子催化。此反应途径突出了溴化和随后的氧化步骤在有机合成中的效用,特别是在将简单的碳氢化合物转化为更多官能化的化合物中 (Auty 等,1997)。

催化氧化官能化

由受阻的对位羟基基团指导的远程苄基 C(sp3)–H 氧化官能化是另一个值得注意的应用。此过程由 Cu(OAc)2 在无配体和无添加剂条件下催化,促进了各种 4-羟基化合物转化为芳香羰基化合物。鉴于使用环境空气作为末端氧化剂的环境效益,此类转化在精细化学品和药物中间体的合成中非常有价值 (Jiang 等,2014)。

不可预见的溴化产物

研究还强调了在溴化反应中不可预见地形成溴化苯甲醛衍生物,这突出了涉及卤代化合物的化学反应的复杂性和不可预测性。此类发现对于理解反应机理和优化合成路线至关重要 (Otterlo 等,2004)。

材料科学应用

在材料科学中,该化合物在合成高级材料(例如阻燃环氧树脂)中得到应用。将源自溴化前体的含磷化合物掺入环氧树脂中可增强其阻燃性和热稳定性,这对于电子应用至关重要 (Wang 和 Shieh,1998)。

作用机制

The mechanism of action of oximes involves the competition between oxygen and nitrogen to act as a nucleophile . The reaction with oxygen leads to the reversible formation of a hemiketal, while the reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .

安全和危害

未来方向

Recent developments in the field of oximes focus on improving their ability to cross the blood-brain barrier for the treatment of organophosphorus poisoning . There is also interest in the development of new oxidative systems for the generation of oxime radicals, including electrochemical and photochemical approaches .

属性

IUPAC Name |

(NE)-N-[(3-bromo-4-phenylmethoxyphenyl)methylidene]hydroxylamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12BrNO2/c15-13-8-12(9-16-17)6-7-14(13)18-10-11-4-2-1-3-5-11/h1-9,17H,10H2/b16-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZVLOIZHANQTKJ-CXUHLZMHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=C2)C=NO)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=C2)/C=N/O)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(NE)-N-[(3-bromo-4-phenylmethoxyphenyl)methylidene]hydroxylamine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7,9-dimethylpyrimido[4',5':3,4]pyrrolo[2,1-c][1,2,4]benzotriazine-8,10(7H,9H)-dione](/img/structure/B5544127.png)

![2-methylbenzo-1,4-quinone 1-[O-(2-methoxybenzoyl)oxime]](/img/structure/B5544141.png)

![4-(4-morpholinyl)[1]benzofuro[3,2-d]pyrimidine hydrochloride](/img/structure/B5544146.png)

![2-[2-(1,3-benzodioxol-5-ylmethylene)hydrazino]-N-(4-ethoxyphenyl)-2-oxoacetamide](/img/structure/B5544160.png)

![1-[2-(4-morpholinyl)benzoyl]-3-azepanamine dihydrochloride](/img/structure/B5544169.png)

![5-[(2-chlorophenyl)(hydroxy)methylene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5544195.png)

![N-{2-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]ethyl}-1,3-dimethyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-amine](/img/structure/B5544202.png)

![ethyl [(4,6,7-trimethyl-2-quinazolinyl)thio]acetate](/img/structure/B5544209.png)

![ethyl 4-({[(2-chlorobenzyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5544224.png)

![3-[(3,5-dichloro-2-methoxybenzylidene)amino]-2-(2-methylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5544229.png)

![N-{(3S*,4R*)-4-(4-methoxyphenyl)-1-[3-(2-methyl-1H-imidazol-1-yl)propanoyl]pyrrolidin-3-yl}acetamide](/img/structure/B5544237.png)